molecular formula C7H9ClN2O2S B1601028 2-Amino-4-chloro-5-methylbenzenesulfonamide CAS No. 55825-29-1

2-Amino-4-chloro-5-methylbenzenesulfonamide

Cat. No.: B1601028
CAS No.: 55825-29-1
M. Wt: 220.68 g/mol
InChI Key: UEAKDHBCPDHOEG-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methylbenzenesulfonamide (CAS 55825-29-1) is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This benzenesulfonamide derivative is characterized by a density of approximately 1.482 g/cm³, a boiling point of 430.5°C at 760 mmHg, and a flash point of 214.1°C . Its structure features both an amino and a sulfonamide functional group, making it a valuable intermediate in organic synthesis and drug discovery research. The benzenesulfonamide scaffold is of significant interest in medicinal chemistry. Sulfonamide derivatives are extensively investigated as carbonic anhydrase inhibitors (CAIs), with applications in targeting isoforms like hCA IX and XII that are overexpressed in various hypoxic tumors . Furthermore, sulfonamide-based compounds serve as privileged structures for developing novel antioxidants and antimicrobial agents . As a building block, this compound can be used to synthesize more complex molecules, such as 2-aminothiazole sulfonamide derivatives, for biological activity screening . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-4-chloro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAKDHBCPDHOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514765
Record name 2-Amino-4-chloro-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55825-29-1
Record name 2-Amino-4-chloro-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

2-Amino-4-chloro-5-methylbenzenesulfonamide has been investigated for its potential as an antibacterial agent and anticancer drug :

  • Antibacterial Activity : Research indicates that sulfonamides exhibit significant antibacterial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Recent studies have demonstrated that compounds related to 2-amino-4-chloro-5-methylbenzenesulfonamide can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). For instance, compounds derived from this sulfonamide exhibited IC50 values ranging from 34 μM to 51 μM against different cancer cell lines .

Dye Manufacturing

The compound serves as an important intermediate in the production of dyes, particularly due to its ability to form stable colored compounds when reacted with other chemicals. It is utilized in the synthesis of various azo dyes and other colorants used in textiles and cosmetics .

  • Enzyme Inhibition Studies : A study demonstrated that new derivatives based on benzenesulfonamides showed excellent inhibition against carbonic anhydrase IX (CA IX), which is linked to tumor growth and metastasis. The most effective compounds had IC50 values ranging from 10.93 nM to 25.06 nM against CA IX .
  • Cytotoxicity Assessments : In vitro tests on synthesized compounds indicated significant cytotoxic effects on cancer cell lines, correlating with specific substituents on the benzene ring. For example, certain derivatives showed enhanced activity against HCT-116 cells when hydroxyl groups were present .

Mechanism of Action

The compound exerts its effects through its interaction with biological targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloro and methyl groups influence the compound's binding affinity and specificity. The sulfonamide group is crucial for its biological activity, as it mimics the structure of natural substrates.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The methyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 4-amino-2-chloro-5-hydroxybenzenesulfonamide), which may improve membrane permeability but reduce water solubility .
  • Acidity/Basicity: The sulfonamide group (-SO₂NH₂) contributes to acidity (pKa ~2.7–3.0), while the amino group (-NH₂) introduces basicity. Substitutions like the acetyl group in 2-(acetylamino)-4-chloro-5-sulfamoylbenzoic acid reduce basicity, altering solubility and binding affinity .

Pharmacological Activity

  • Diuretic Potential: The target compound shares structural similarities with Metolazone (CAS 23380-54-3), a thiazide-like diuretic containing a sulfamoyl group. The chlorine and methyl substituents may enhance binding to carbonic anhydrase or Na⁺/Cl⁻ transporters .
  • Antimicrobial Activity : Sulfonamides with unsubstituted -NH₂ groups (e.g., sulfanilamide analogs) often exhibit antibacterial effects. The methyl group in the target compound could modulate specificity against bacterial vs. mammalian enzymes .

Biological Activity

2-Amino-4-chloro-5-methylbenzenesulfonamide, also known as sulfanilamide, is a sulfonamide compound with significant biological activity. It has been investigated for its antibacterial properties, potential anticancer effects, and various biochemical interactions. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.

  • Molecular Formula : C7H8ClN2O2S
  • Molecular Weight : 202.67 g/mol
  • CAS Number : 55825-29-1

The biological activity of 2-amino-4-chloro-5-methylbenzenesulfonamide primarily involves its interaction with bacterial enzymes and cellular pathways:

  • Antibacterial Activity : The compound inhibits bacterial growth by interfering with folic acid synthesis, essential for nucleic acid production in bacteria.
  • Anticancer Properties : Recent studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and caspase activation.

Antibacterial Activity

2-Amino-4-chloro-5-methylbenzenesulfonamide has demonstrated significant antibacterial effects against various pathogens. It is particularly effective against Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Streptococcus pneumoniae16 µg/mL

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies.

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon)0.3 - 0.9Induces apoptosis via p53-independent pathways
MCF-7 (Breast)0.5 - 1.0Cell cycle arrest in G0/G1 phase
HeLa (Cervical)0.6 - 1.5Caspase activation leading to apoptosis

Study on Antitumor Activity

A study published in the European Journal of Medicinal Chemistry evaluated a series of derivatives of 2-amino-4-chloro-5-methylbenzenesulfonamide for their antitumor activity against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited significant activity against leukemia and breast cancer cell lines, with GI50 values ranging from 0.3 to 0.9 µM .

Cytotoxicity Analysis

In vitro cytotoxicity assays conducted on HCT-116 and MCF-7 cell lines revealed that treatment with the compound led to increased early apoptotic populations and cell cycle arrest in a concentration-dependent manner . Flow cytometry analysis confirmed these findings, indicating that the compound could effectively induce apoptosis through mechanisms independent of p53 status.

Research Findings and Implications

Recent investigations have focused on the structure-activity relationship (SAR) of sulfanilamide derivatives, revealing that modifications can enhance their biological efficacy . For instance, substituents at specific positions on the aromatic ring have been correlated with increased cytotoxicity against tumor cells.

Preparation Methods

Preparation Method Based on Chlorosulfonation-Ammonolysis Reaction

A robust and industrially viable method involves the following key steps:

  • Starting Material: 2-Methyl toluene derivatives (e.g., Toluidrin ylmethyl toluene)
  • Step 1: Chlorosulfonation
    • The aromatic compound is reacted with chlorosulfonic acid under controlled low temperatures (typically -10°C to 0°C) in an organic solvent such as 1,2-dichloroethane.
    • The chlorosulfonic acid is added dropwise, and the reaction mixture is gradually warmed to reflux to complete chlorosulfonation.
  • Step 2: Ammonolysis
    • After removal of excess chlorosulfonic acid, the chlorosulfonated intermediate is treated with ammonium hydroxide solution at room temperature to convert the sulfonyl chloride group to the sulfonamide.
  • Step 3: Isolation and Purification
    • The product is filtered, washed, and dried to obtain 2-amino-4-chloro-5-methylbenzenesulfonamide with high purity.

This method provides a relatively short synthetic route with improved yield and environmental compatibility due to the use of recyclable solvents and mild reaction conditions.

Detailed Experimental Data and Optimization

The following table summarizes experimental variations from a series of embodiments that illustrate the effect of reaction parameters on yield and purity:

Parameter Embodiment 1 Embodiment 2 Embodiment 3 Embodiment 4 Embodiment 5 Embodiment 6
Starting Material (Toluidrin ylmethyl toluene) 200 g 200 g 200 g 200 g 200 g 200 g
Solvent 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane Methylene dichloride 1,2-Dichloroethane 1,2-Dichloroethane
Chlorosulfonic Acid Amount 468 g (4.0 mol) 468 g (4.0 mol) 468 g (4.0 mol) 468 g (4.0 mol) 350 g (3.0 mol) 582 g (5.0 mol)
Chlorosulfonic Acid Addition Temp -5 ± 1 °C -2 ± 1 °C -8 ± 1 °C -5 ± 1 °C -5 ± 1 °C -5 ± 1 °C
Frozen Water Temperature -5 ± 1 °C -2 ± 1 °C -8 ± 1 °C -5 ± 1 °C -5 ± 1 °C -5 ± 1 °C
Product Weight 227.5 g 223.0 g 224.5 g 222.7 g 224.2 g 224.9 g
Purity (HPLC) 92% 93% 91% 90% 91% 90%
Yield (%) 75.3% 74.6% 73.5% 72.1% 73.4% 72.8%

Table 1: Effect of Reaction Parameters on Yield and Purity of 2-Amino-4-chloro-5-methylbenzenesulfonamide Intermediate

Key Findings from Research and Patents

  • Temperature Control: Maintaining low temperatures during chlorosulfonic acid addition (-10°C to 0°C) is critical to controlling reaction rate and minimizing side reactions.
  • Solvent Choice: 1,2-Dichloroethane is preferred due to its ability to dissolve reactants and withstand reaction conditions, though methylene dichloride can also be used with slightly lower yields.
  • Chlorosulfonic Acid Molar Ratio: A molar ratio of approximately 3.5:1 to 4.5:1 (chlorosulfonic acid to starting material) optimizes the chlorosulfonation step.
  • Ammonolysis Conditions: Performing ammonolysis at room temperature with 27% ammonium hydroxide solution ensures complete conversion to sulfonamide without degradation.
  • Yield and Purity: Overall yields around 70-75% with purity above 90% are achievable with optimized conditions.
  • Environmental and Safety Aspects: The method avoids highly toxic reagents and extreme pressures, uses recyclable solvents, and minimizes corrosive waste, making it suitable for scale-up.

Comparative Analysis with Other Methods

Aspect Chlorosulfonation-Ammonolysis Method Alternative Multi-Step Routes (e.g., Azido, Hydrogenation)
Number of Steps 3 5 or more
Use of Hazardous Reagents Moderate (chlorosulfonic acid) High (sodium azide, high-pressure hydrogenation)
Reaction Conditions Mild to moderate temperatures High pressure, elevated temperatures
Overall Yield (%) ~70-75% 20-35%
Industrial Suitability High Low to moderate
Environmental Impact Lower Higher

Q & A

Q. How to scale up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :
  • Continuous Flow Reactors : Improve heat/mass transfer for multi-gram synthesis (residence time: 10–15 min) .
  • Chiral HPLC : Use a Chiralpak IG column with hexane/ethanol (80:20) to confirm >99% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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